3-Hydroxy-6-methylpregn-5-en-20-one
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Overview
Description
3-Hydroxy-6-methylpregn-5-en-20-one is a steroidal compound with the molecular formula C22H34O2 and a molecular weight of 330.515. It is part of the pregnane series of steroids, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-methylpregn-5-en-20-one typically involves the hydroxylation of a suitable precursor steroid. One common method is the hydroxylation of 6-methylpregn-5-en-20-one using a hydroxylating agent such as osmium tetroxide or a similar reagent under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. The process may include steps like purification through column chromatography and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methylpregn-5-en-20-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as tosyl chloride or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
3-Hydroxy-6-methylpregn-5-en-20-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in various biological processes and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive activities.
Industry: The compound is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methylpregn-5-en-20-one involves its interaction with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in steroid metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-16-methylpregn-5-en-20-one
- 3-Hydroxy-20-oxopregn-5-en-17-yl acetate
- 3-Fluoropregn-5-en-20-one
Uniqueness
3-Hydroxy-6-methylpregn-5-en-20-one is unique due to its specific hydroxylation pattern and methyl substitution, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
975-53-1 |
---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(3-hydroxy-6,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone |
InChI |
InChI=1S/C22H34O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h15-19,24H,5-12H2,1-4H3 |
InChI Key |
IQGZWLYDESGLID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CCC2(C3CCC4(C(C3C1)CCC4C(=O)C)C)C)O |
Origin of Product |
United States |
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